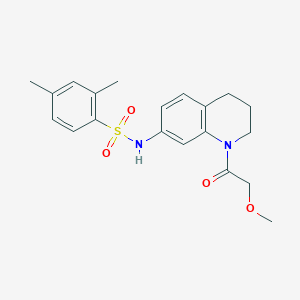

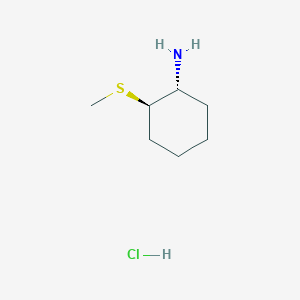

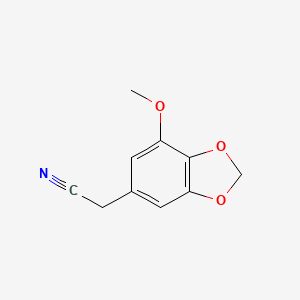

rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

“trans-N,N -Dimethylcyclohexane-1,2-diamine” can be used as a ligand in the synthesis of various products via copper catalyzed C-N coupling reactions. These products include vinylsulfoximines obtained from NH sulfoximes and vinyl bromides, N- arylpyridones obtained via reaction between 2-substituted pyridines and aryl halides, and N- aryl amines obtained via reaction between amines and aryl iodides/aryl bromides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For the related compound “trans-N,N -Dimethylcyclohexane-1,2-diamine”, it has a refractive index of 1.472, a boiling point of 78-80 °C/18 mmHg, and a density of 0.902 g/mL at 25 °C .Scientific Research Applications

Solvent Extraction in Rare Earth Elements Separation : A study by Abreu & Morais (2014) investigated solvent extraction methods for separating rare earth elements (REEs) using organophosphorus acids and amines, including amines similar to rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride. This research is significant for the extraction and purification of REEs, which are critical in various high-tech applications.

Synthesis of N-Substituted Sulfur and Phosphorus Compounds : The synthesis of 1,2,4-dithiazolidine-3,5-diones, which are similar in structure to rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride, was explored by Barany et al. (2005). These compounds have applications in peptide synthesis and as sulfurization reagents.

Metal Complex Synthesis and Characterization : Research by Zuo et al. (2003) focused on synthesizing and characterizing metal complexes with ligands structurally related to rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride. These complexes have potential applications in photoluminescence.

Synthetic Applications in Organic Chemistry : Studies like those by Li et al. (2012) and Chatterjee & Oestreich (2016) have explored the use of amines in catalysis, demonstrating their utility in N-monomethylation reactions and transfer hydrogenation processes, respectively.

Medicinal Chemistry and Biological Applications : Research such as that by Takahashi & Breitman (1989) investigated the biological interactions of compounds like rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride, specifically looking at retinoic acid reactions in leukemia cells.

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound are important for handling and storage. For “trans-N,N -Dimethylcyclohexane-1,2-diamine”, it has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Corr. 1B. The hazard statements include H302 - H314 and the precautionary statements include P270 - P280 - P301 + P312 - P301 + P330 + P331 - P303 + P361 + P353 - P305 + P351 + P338 .

properties

IUPAC Name |

(1R,2R)-2-methylsulfanylcyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAFSCLCEZRJDW-ZJLYAJKPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@@H]1CCCC[C@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2734405.png)

![8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)

![N1,N1-diethyl-N2-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B2734412.png)

![7-allyl-3-(tert-butyl)-1-ethyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2734413.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2734415.png)

![2-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2734417.png)

![6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2734419.png)

![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-methoxyphenol](/img/structure/B2734421.png)

![11-Methyl-8-(2-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2734423.png)

![3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2734426.png)